molecular formula C16H23NO B2971749 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one CAS No. 432494-63-8

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2971749
CAS No.: 432494-63-8
M. Wt: 245.366
InChI Key: GOUQRLNKQBBXDF-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one is a ketone derivative featuring a phenylbutanone backbone substituted with a 4-methylpiperidinyl group. Its molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.35 g/mol (calculated from ). The compound’s piperidine moiety and aromatic substituents render it a candidate for further exploration in drug discovery and organic synthesis.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-14-10-12-17(13-11-14)16(18)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUQRLNKQBBXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432494-63-8
Record name 1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For example, some piperidine-containing compounds have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological/Functional Notes
This compound C₁₆H₂₁NO 243.35 4-Methylpiperidine, phenylbutanone core Potential kinase inhibitor; understudied in literature
1-(4-Fluorophenyl)-4-phenylbutan-1-one C₁₆H₁₅FO 242.29 4-Fluorophenyl group Life science applications; commercial availability
1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one C₁₉H₂₉NO₂ 303.44 tert-Butylphenyl, 4-hydroxypiperidine Enhanced hydrophilicity due to hydroxyl group
1-(3-Methylphenyl)-4-phenylbutan-1-one C₁₇H₁₈O 238.33 3-Methylphenyl group Synthetic accessibility; limited bioactivity data
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one C₂₁H₂₂ClFNO₂ 386.86 Chlorophenyl, fluorophenyl, hydroxypiperidine Antipsychotic/neuroleptic activity (structural similarity to haloperidol analogues)

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity

  • Piperidine Modifications : The 4-methyl group in the target compound likely balances lipophilicity and steric effects, optimizing binding to kinase domains (e.g., ERK) compared to bulkier tert-butyl or hydrophilic hydroxyl groups .
  • Aryl Group Variations : Fluorophenyl and chlorophenyl substituents enhance electronic properties and receptor affinity. For example, fluorinated analogues exhibit improved metabolic stability , while chlorophenyl derivatives show neuroleptic activity .

Electronic and Optical Properties

  • Substituted arylpiperidinyl ketones demonstrate tunable nonlinear optical (NLO) properties. The 4-methylpiperidinyl group in the target compound may enhance hyperpolarizability, making it relevant for photonic materials .

Biological Activity

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one (commonly referred to as MPBP) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPBP, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

MPBP is characterized by the presence of a piperidine ring and a phenylbutanone moiety. Its molecular formula is C16H24NC_{16}H_{24}N, and it has a molecular weight of approximately 248.37 g/mol. The structural features of MPBP contribute to its interaction with various biological targets.

The biological activity of MPBP can be attributed to its ability to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. The compound is believed to modulate the activity of these receptors, which may lead to changes in neurotransmitter release and synaptic transmission.

Key Interactions

  • Dopamine Receptors : MPBP has been shown to exhibit affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control.
  • Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and anxiety levels.

Biological Assays and Findings

Research studies have employed various biological assays to evaluate the pharmacological effects of MPBP. These include:

In Vitro Studies

  • Receptor Binding Assays : Investigations indicate that MPBP binds selectively to dopamine D2 receptors, suggesting its potential role as an agonist or antagonist depending on the context.
  • Cell Viability Assays : MPBP has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

  • Behavioral Tests : Animal models treated with MPBP showed altered locomotor activity, which is indicative of its effects on dopaminergic pathways.
  • Neurochemical Analysis : Studies reported changes in levels of neurotransmitters such as dopamine and serotonin in the brains of treated subjects.

Case Studies

Several case studies have highlighted the therapeutic potential of MPBP:

  • Case Study 1 : A study involving rodents demonstrated that administration of MPBP resulted in significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.
  • Case Study 2 : In a model of Parkinson's disease, MPBP treatment improved motor function, supporting its role in dopaminergic signaling modulation.

Comparative Analysis with Related Compounds

To better understand the unique properties of MPBP, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructureKey FeaturesBiological Activity
4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-oneStructureHydrochloride salt; similar piperidine structureSignificant biological activity; potential therapeutic applications
3-(2-Methylpiperidin-1-yl)-3-methylbutanamideStructureFeatures an amide linkageInvestigated for analgesic properties similar to opioids

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